molecular formula C8H12O2 B2808708 (2E,4Z)-4-ethylhexa-2,4-dienoic acid CAS No. 53380-18-0

(2E,4Z)-4-ethylhexa-2,4-dienoic acid

Cat. No.: B2808708
CAS No.: 53380-18-0
M. Wt: 140.182
InChI Key: ONRFQULGRIAPJL-UHFFFAOYSA-N
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Description

(2E,4Z)-4-ethylhexa-2,4-dienoic acid is an organic compound with the molecular formula C8H12O2. It is characterized by the presence of a carboxylic acid group and conjugated double bonds, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4Z)-4-ethylhexa-2,4-dienoic acid typically involves the reaction of ethyl-substituted alkenes with suitable reagents to introduce the carboxylic acid functionality. One common method is the reaction of 4-ethyl-2,4-hexadiene with an oxidizing agent to form the desired acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(2E,4Z)-4-ethylhexa-2,4-dienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2E,4Z)-4-ethylhexa-2,4-dienoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E,4Z)-4-ethylhexa-2,4-dienoic acid involves its interaction with molecular targets such as enzymes and receptors. The conjugated double bonds and carboxylic acid group play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

(2E,4Z)-4-ethylhexa-2,4-dienoic acid can be compared with other similar compounds such as:

Conclusion

This compound is a versatile compound with significant importance in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers alike.

Properties

IUPAC Name

(2E,4Z)-4-ethylhexa-2,4-dienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-3-7(4-2)5-6-8(9)10/h3,5-6H,4H2,1-2H3,(H,9,10)/b6-5+,7-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRFQULGRIAPJL-UDQYSLBASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C/C)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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